Sodium iron chlorophyllin can be extracted from natural sources such as the plant Suaeda salsa, which is known for its high chlorophyll content. The extraction process typically involves saponification and purification steps to yield the final product. The method of synthesis can also involve chemical reactions where sodium salts are introduced to chlorophyll derivatives, facilitating the incorporation of iron ions into the structure .
Sodium iron chlorophyllin belongs to the class of chlorophyll derivatives, which are categorized based on their metal content. Other related compounds include sodium copper chlorophyllin and sodium zinc chlorophyllin. These compounds are classified as food additives and colorants, often designated with the European food additive number E140.
The synthesis of sodium iron chlorophyllin can be achieved through various methods, including extraction from natural sources or chemical synthesis. A common approach involves extracting chlorophyll from green plants, followed by a series of chemical modifications.
The process typically requires careful control of temperature (55-65 °C) and pH (between 6.0 and 7.0) to ensure optimal reaction conditions. The final product is purified through crystallization and vacuum drying to achieve a stable form suitable for use in food products or supplements .
The molecular structure of sodium iron chlorophyllin retains the basic porphyrin ring characteristic of chlorophyll but features an iron ion at its center instead of magnesium. This substitution alters its properties and enhances its solubility in water.
Sodium iron chlorophyllin can undergo several chemical reactions:
The stability of sodium iron chlorophyllin in various environments (pH levels, temperatures) is crucial for its application in food products. Studies have shown that it maintains stability under acidic conditions but may degrade under extreme alkaline conditions .
The mechanism by which sodium iron chlorophyllin exerts its effects primarily revolves around its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby protecting cellular components from oxidative damage.
Research indicates that sodium iron chlorophyllin exhibits significant antioxidant activity comparable to traditional antioxidants like ascorbic acid . Its ability to chelate metal ions also contributes to its protective effects against oxidative stress.
Sodium iron chlorophyllin has diverse applications across various fields:
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